molecular formula C14H14N2O3 B1437850 Benzyl 3-cyano-4-oxopiperidine-1-carboxylate CAS No. 916423-53-5

Benzyl 3-cyano-4-oxopiperidine-1-carboxylate

Cat. No. B1437850
M. Wt: 258.27 g/mol
InChI Key: DRZBPQWPPJBSBG-UHFFFAOYSA-N
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Description

Benzyl 3-cyano-4-oxopiperidine-1-carboxylate is a chemical compound with the molecular formula C14H14N2O3 . It is also known as CBZ-piperidine. It is used as a drug intermediate in the pharmaceutical industry.


Molecular Structure Analysis

The InChI code for Benzyl 3-cyano-4-oxopiperidine-1-carboxylate is 1S/C15H16N2O3/c16-8-6-13-10-17(9-7-14(13)18)15(19)20-11-12-4-2-1-3-5-12/h1-5,13H,6-7,9-11H2 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Benzyl 3-cyano-4-oxopiperidine-1-carboxylate is a powder . Its molecular weight is 258.27 g/mol. More detailed physical and chemical properties are not available in the resources I found.

Scientific Research Applications

Antimicrobial Applications

Cyanobacterial compounds, including those with cyano and carboxylate groups, have been identified for their significant antimicrobial activities against multidrug-resistant pathogenic bacteria, fungi, and mycobacteria. These compounds span a variety of chemical classes and have been the subject of increasing interest for developing new antimicrobials from non-conventional sources (Swain, Paidesetty, & Padhy, 2017).

Supramolecular Chemistry and Material Science

Benzene-1,3,5-tricarboxamides (BTAs) and related structures, by virtue of their simple structure and supramolecular self-assembly capabilities, offer a wide range of applications from nanotechnology to polymer processing and biomedical applications. These compounds demonstrate how structural components similar to Benzyl 3-cyano-4-oxopiperidine-1-carboxylate could be utilized in creating nanometer-sized rod-like structures stabilized by hydrogen bonding, highlighting their potential in material science (Cantekin, de Greef, & Palmans, 2012).

Antioxidant and Anti-inflammatory Agents

Research on benzofused thiazole derivatives, which share structural features with Benzyl 3-cyano-4-oxopiperidine-1-carboxylate, has revealed their potential as antioxidant and anti-inflammatory agents. This suggests that benzyl 3-cyano-4-oxopiperidine-1-carboxylate, through its structural attributes, could be explored for similar bioactivities, offering a template for the development of new therapeutic agents (Raut et al., 2020).

Biocatalyst Inhibition

Carboxylic acids, including derivatives similar to Benzyl 3-cyano-4-oxopiperidine-1-carboxylate, have been studied for their role as biocatalyst inhibitors. These compounds can inhibit microbial growth at concentrations below desired yield and titer, demonstrating their potency as microbial inhibitors. This aspect is crucial for understanding their interaction with microbial systems and potential application in controlling microbial growth (Jarboe, Royce, & Liu, 2013).

Safety And Hazards

While specific safety and hazard information for Benzyl 3-cyano-4-oxopiperidine-1-carboxylate is not available, general safety measures for handling chemical substances should be followed. These include avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

properties

IUPAC Name

benzyl 3-cyano-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c15-8-12-9-16(7-6-13(12)17)14(18)19-10-11-4-2-1-3-5-11/h1-5,12H,6-7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZBPQWPPJBSBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1=O)C#N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20661571
Record name Benzyl 3-cyano-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3-cyano-4-oxopiperidine-1-carboxylate

CAS RN

916423-53-5
Record name Benzyl 3-cyano-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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